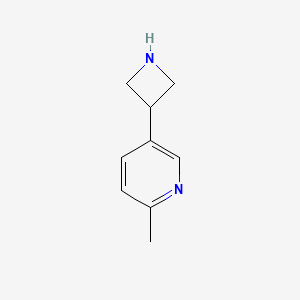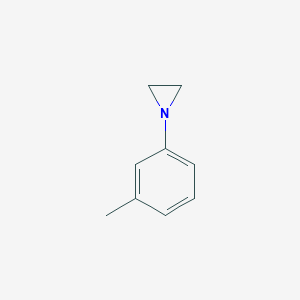
4-Chloro-5-hydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-hydroxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of a chlorine atom at the fourth position and a hydroxyl group at the fifth position of the pyrimidine ring gives this compound its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxypyrimidine typically involves the chlorination of 5-hydroxypyrimidine. One common method is the reaction of 5-hydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. This reaction proceeds efficiently and yields the desired chlorinated product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar chlorination reactions. The process involves heating 5-hydroxypyrimidine with an equimolar amount of phosphorus oxychloride in a sealed reactor under solvent-free conditions. This method is environmentally friendly and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under basic conditions or in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-amino-5-hydroxypyrimidine or 4-thio-5-hydroxypyrimidine can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 4-chloro-5-pyrimidinone.
Reduction Products: Reduction of the hydroxyl group results in 4-chloropyrimidine.
Applications De Recherche Scientifique
4-Chloro-5-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-5-hydroxypyrimidine involves its interaction with specific molecular targets. The chlorine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
5-Chloro-2-hydroxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Chloro-5-methylpyrimidine: Similar but with a methyl group instead of a hydroxyl group.
Uniqueness: 4-Chloro-5-hydroxypyrimidine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
4-chloropyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBCWHZWJOLCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)


![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)




![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)

